Cas no 82957-07-1 (3-carbamimidamidobenzoic acid)

3-carbamimidamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-[(aminoiminomethyl)amino]-
- 3-(hydrazinylmethylideneamino)benzoic acid
- 3-carbamimidamidobenzoic acid
- 3-[(aminoiminomethyl)amino]benzoic acid
- 3-[(E)-(Hydrazinylmethylidene)amino]benzoic acid
- DTXSID80741484
- 82957-07-1
- BMPGPHRIAPPJPW-UHFFFAOYSA-N
- SCHEMBL6777725
-
- MDL: MFCD20638418
- インチ: InChI=1S/C8H9N3O2/c9-11-5-10-7-3-1-2-6(4-7)8(12)13/h1-5H,9H2,(H,10,11)(H,12,13)
- InChIKey: BMPGPHRIAPPJPW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)N=CNN)C(=O)O
計算された属性
- せいみつぶんしりょう: 179.069476538g/mol
- どういたいしつりょう: 179.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 87.7Ų
3-carbamimidamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-307664-1.0g |
3-carbamimidamidobenzoic acid |
82957-07-1 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-307664-1g |
3-carbamimidamidobenzoic acid |
82957-07-1 | 1g |
$0.0 | 2023-09-05 |
3-carbamimidamidobenzoic acid 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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3-carbamimidamidobenzoic acidに関する追加情報
Introduction to 3-carbamimidamidobenzoic acid (CAS No. 82957-07-1) and Its Emerging Applications in Chemical Biology and Medicine
3-carbamimidamidobenzoic acid, identified by the Chemical Abstracts Service registry number 82957-07-1, is a versatile organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This benzoic acid derivative features a unique structural motif—a carbamimidamide group—positioned at the 3-position of the benzene ring. The presence of this functional moiety imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents and biochemical probes.
The structure-activity relationship (SAR) of 3-carbamimidamidobenzoic acid has been extensively studied, particularly in the context of its potential as an intermediate in drug synthesis. Researchers have explored its derivatives to modulate bioactivity, with promising results in inhibiting various enzymatic targets. For instance, modifications to the carbamimidamide moiety have been shown to enhance binding affinity to proteases and kinases, which are critical targets in oncology and inflammatory diseases. Recent advances in computational chemistry have further accelerated the design of optimized analogs, leveraging machine learning models to predict optimal pharmacokinetic profiles.
One of the most compelling aspects of 3-carbamimidamidobenzoic acid is its utility as a building block for more complex molecules. In medicinal chemistry, it serves as a precursor for synthesizing inhibitors of polyphenol oxidases, which play a role in oxidative stress-related pathologies. Additionally, its benzoic acid core is well-documented for its antimicrobial properties, making it a candidate for developing next-generation antibiotics. The integration of 3-carbamimidamidobenzoic acid into drug candidates has been particularly noteworthy in addressing resistant bacterial strains, where traditional antibiotics have demonstrated limited efficacy.
In the realm of chemical biology, 3-carbamimidamidobenzoic acid has been employed as a tool compound for studying enzyme mechanisms. Its ability to act as a substrate or inhibitor provides insights into metabolic pathways and disease biomarkers. Notably, researchers have utilized this compound to investigate the role of benzoic acid derivatives in xenobiotic metabolism, uncovering novel interactions between cytochrome P450 enzymes and small-molecule ligands. These findings are particularly relevant in personalized medicine, where understanding individual metabolic variations can guide tailored therapeutic strategies.
The synthesis of 3-carbamimidamidobenzoic acid (CAS No. 82957-07-1) typically involves multi-step organic reactions, starting from commercially available benzoic acid precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques align with modern green chemistry principles, minimizing waste and improving atom economy—a critical consideration in large-scale pharmaceutical production.
Recent publications highlight the application of 3-carbamimidamidobenzoic acid in designing metal-organic frameworks (MOFs) with pharmaceutical relevance. The carbamimidamide group’s ability to coordinate with transition metals has enabled the creation of porous materials capable of encapsulating bioactive molecules. Such MOFs show promise in controlled drug delivery systems, where precise release kinetics can enhance therapeutic efficacy while reducing side effects. This interdisciplinary approach merges organic synthesis with materials science, opening new avenues for innovation.
The pharmacological profile of 3-carbamimidamidobenzoic acid derivatives continues to evolve with emerging research findings. Studies indicate that certain analogs exhibit anti-inflammatory properties by modulating cytokine production pathways. This makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, preclinical trials have demonstrated potential neuroprotective effects when tested against models of neurodegenerative disorders like Alzheimer’s disease.
Regulatory considerations play a crucial role in advancing compounds like 3-carbamimidamidobenzoic acid into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized derivatives meet stringent quality standards before entering human trials. Collaborative efforts between academic institutions and pharmaceutical companies are fostering an environment where innovative drug candidates can be rapidly translated from bench to market.
The future prospects for 3-carbamimidamidobenzoic acid are bright, driven by ongoing research into its pharmacological applications and synthetic modifications. As computational methods improve and high-throughput screening becomes more efficient, the discovery pipeline for new derivatives will accelerate significantly. This compound exemplifies how foundational molecules can serve as springboards for therapeutic innovation across multiple disease domains.
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